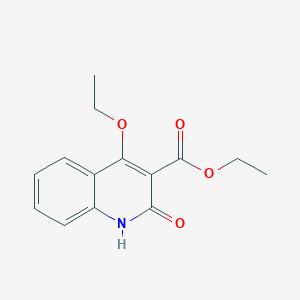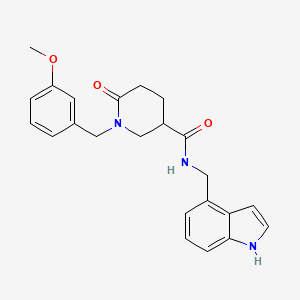![molecular formula C15H17F3N2O2S B6082940 2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6082940.png)
2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide is not fully understood. However, it has been suggested to act by inhibiting the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Moreover, it has been reported to possess anticancer, anti-inflammatory, and antioxidant properties.
Biochemical and Physiological Effects:
2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Moreover, it has been reported to possess anticancer, anti-inflammatory, and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide in lab experiments is its potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Moreover, it has been reported to possess anticancer, anti-inflammatory, and antioxidant properties. However, one of the limitations is its synthetic nature, which may limit its potential use in natural product-based drug discovery.
Direcciones Futuras
There are several future directions for the research on 2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide. One of the directions is to explore its potential as a lead compound for the development of novel drugs for the treatment of various diseases such as Alzheimer's disease, cancer, and inflammation. Moreover, further studies are needed to elucidate its mechanism of action and to investigate its potential toxicity and pharmacokinetic properties. Additionally, the synthesis of analogs and derivatives of 2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide may also be explored to improve its potency and selectivity.
Métodos De Síntesis
The synthesis of 2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide has been reported in various studies. One of the most commonly used methods involves the reaction of 2-(methylthio) acetamide with 5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in anhydrous conditions and yields 2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide as a white solid.
Aplicaciones Científicas De Investigación
2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide has been widely studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Moreover, it has been reported to possess anticancer, anti-inflammatory, and antioxidant properties.
Propiedades
IUPAC Name |
2-methylsulfanyl-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2S/c1-23-9-13(21)19-11-6-14(22)20(8-11)7-10-4-2-3-5-12(10)15(16,17)18/h2-5,11H,6-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAXAGJQNKUTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6082862.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl){[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B6082868.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6082877.png)
![1-(cyclopropylmethyl)-3-{[(5-fluoro-2-methylbenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6082881.png)

![1-ethyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6082892.png)
![1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6082900.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B6082907.png)
![N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide](/img/structure/B6082916.png)

![1-cyclopentyl-N-[(6-hydroxy-2-methyl-4-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6082926.png)
![N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B6082962.png)
![5-(difluoromethyl)-3-methyl-1-[(5-methyl-3-thienyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6082967.png)
![methyl 4,5-dimethoxy-2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B6082975.png)